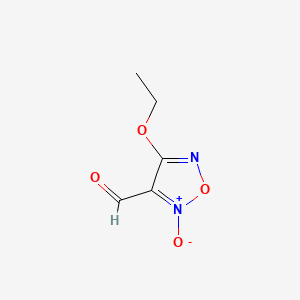
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.113 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde typically involves the reaction of ethoxyamine with furazan-3-carbaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the 2-oxide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide group to other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other furazan derivatives and heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for therapeutic purposes or to study biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyfurazan-3-carbaldehyde 2-oxide
- 4-Propoxyfurazan-3-carbaldehyde 2-oxide
- 4-Butoxyfurazan-3-carbaldehyde 2-oxide
Uniqueness
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is unique due to its specific ethoxy group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
184581-07-5 |
|---|---|
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.113 |
Nombre IUPAC |
4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde |
InChI |
InChI=1S/C5H6N2O4/c1-2-10-5-4(3-8)7(9)11-6-5/h3H,2H2,1H3 |
Clave InChI |
VLDFYKZEOHQDPP-UHFFFAOYSA-N |
SMILES |
CCOC1=NO[N+](=C1C=O)[O-] |
Sinónimos |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-ethoxy-, 2-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


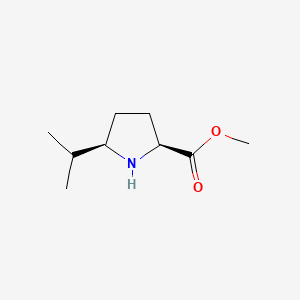

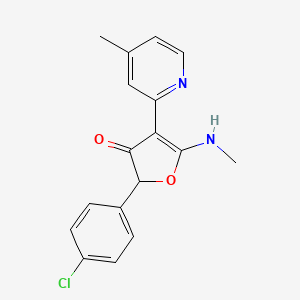
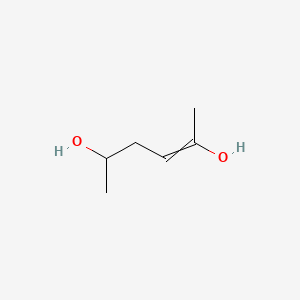
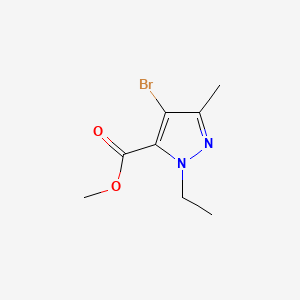
![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B575769.png)
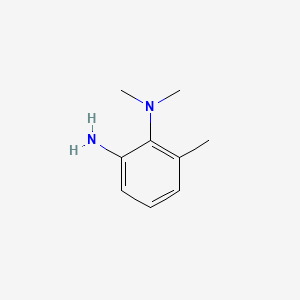
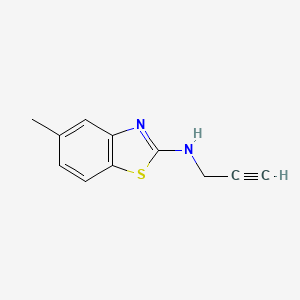
![2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole](/img/structure/B575774.png)
